molecular formula C21H16ClN5O B4617762 1-{2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl}ethanone

1-{2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl}ethanone

Cat. No.: B4617762
M. Wt: 389.8 g/mol
InChI Key: XHHXKTJRVGWKJJ-UHFFFAOYSA-N
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Description

1-{2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl}ethanone is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

It is known that quinazoline derivatives, which this compound is a part of, have been evaluated for their antiproliferative activities against human cancer cell lines .

Mode of Action

It has been found that a similar compound could inhibit the colony formation and migration of mgc-803 cells . This suggests that the compound might interact with its targets to inhibit cell proliferation and migration, which are key processes in tumor growth and metastasis.

Biochemical Pathways

It is known that quinazoline derivatives can have a wide range of pharmacological activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

The molecular weight of a similar compound is reported to be 31379 , which might influence its bioavailability and pharmacokinetics.

Result of Action

The compound has been found to display potent anti-proliferative activity against MGC-803 cells in vitro . It could induce apoptosis of MGC-803 cells and induce cell cycle arrest at G1-phase . These results suggest that the compound might have potential as an antineoplastic agent.

Preparation Methods

The synthesis of 1-{2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl}ethanone typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes include:

    Aza-reaction: This involves the coupling of imine and electron-rich alkene.

    Microwave-assisted reaction: This method uses microwave radiation to accelerate the reaction.

    Metal-mediated reaction: This involves the use of metal catalysts to facilitate the reaction.

    Ultrasound-promoted reaction: This method uses ultrasound waves to enhance the reaction rate.

    Phase-transfer catalysis reaction: This involves the use of a phase-transfer catalyst to transfer a reactant from one phase to another.

Chemical Reactions Analysis

1-{2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl}ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-{2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl}ethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of other complex molecules.

    Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

1-{2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl}ethanone is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

    Erlotinib: Used for the treatment of lung and pancreatic cancers.

    Gefitinib: Used for the treatment of non-small cell lung cancer.

    Afatinib: Used for the treatment of non-small cell lung cancer.

    Lapatinib: Used for the treatment of breast cancer.

    Vandetanib: Used for the treatment of medullary thyroid cancer

These compounds share a similar quinazoline core but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

1-[2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O/c1-12-17(13(2)28)11-23-20(24-12)27-21-25-18-9-8-15(22)10-16(18)19(26-21)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHXKTJRVGWKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.